Sodium ferric ethylenediaminetetraacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium ferric ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction involves dissolving sodium hydroxide in water, adding ethylenediaminetetraacetic acid, and then carefully heating the mixture until the solid dissolves. Ferric chloride is then dissolved in water and added to the mixture under continuous stirring .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The compound is typically produced as a trihydrate form, which is a light yellow powder that is stable and unaffected by storage .
Chemical Reactions Analysis
Types of Reactions
Sodium ferric ethylenediaminetetraacetate undergoes various chemical reactions, including chelation, oxidation, and substitution. Its primary function is to chelate metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the formed complexes .
Major Products
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
Scientific Research Applications
Sodium ferric ethylenediaminetetraacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium ferric ethylenediaminetetraacetate involves its ability to chelate metal ions. It binds to metal ions through its four oxygen and two nitrogen atoms, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and makes them available for uptake in biological systems . In molluscs, it interacts with and destroys hemocyanin, a copper-based compound in their blood, leading to their death .
Comparison with Similar Compounds
Sodium ferric ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:
Disodium ethylenediaminetetraacetate: Used for similar chelation purposes but lacks the iron component.
Sodium calcium edetate: Another chelating agent used in medicine and industry, but with calcium instead of iron.
Tetrasodium ethylenediaminetetraacetate: Used in various industrial applications for its chelating properties.
This compound stands out due to its specific use in iron-related applications and its effectiveness in binding iron ions.
Biological Activity
Sodium ferric ethylenediaminetetraacetate (Sodium Ferric EDTA) is a chelating agent widely recognized for its biological activity, particularly in agricultural applications as a molluscicide. This article explores its biological mechanisms, toxicity, and potential therapeutic uses based on diverse research findings.
Sodium Ferric EDTA is a complex of iron and ethylenediaminetetraacetic acid (EDTA), which serves as a chelating agent. Its primary mechanism of action involves the interaction with hemocyanin, a copper-based oxygen transport protein found in mollusks and some arthropods. Upon ingestion, Sodium Ferric EDTA disrupts the respiratory function of these organisms, leading to death within two to three days post-exposure .
Component | Function |
---|---|
Sodium Ferric EDTA | Chelates iron and interferes with hemocyanin function |
Hemocyanin | Oxygen transport in mollusks |
Toxicity Profile
Sodium Ferric EDTA has been evaluated for its toxicity in various studies. It is classified as practically non-toxic to mammals, including humans, when used according to label directions. However, it has shown acute toxicity to aquatic arthropods like Daphnia, necessitating careful application to avoid environmental contamination .
Case Study: Toxicity in Dogs
Reports indicate that dogs consuming large quantities of Sodium Ferric EDTA experienced abdominal pain and hemorrhagic gastroenteritis; however, all cases resulted in recovery following treatment . This highlights the importance of monitoring exposure levels in non-target species.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of Sodium Ferric EDTA. Research has shown that EDTA can enhance the efficacy of antibiotics against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies demonstrated that EDTA significantly inhibited bacterial biofilm formation, suggesting its potential use in clinical settings for infection control .
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 17% EDTA | High |
Pseudomonas aeruginosa | 17% EDTA | High |
Biocompatibility and Therapeutic Applications
The biocompatibility of Sodium Ferric EDTA has been assessed through various models. For instance, cellulose-EDTA conjugates have shown promising results in maintaining fibroblast viability while preventing bacterial colonization in co-culture systems . Additionally, studies indicate that Sodium Ferric EDTA may possess antioxidant and anti-inflammatory properties, particularly in models of liver fibrosis induced by toxins like carbon tetrachloride (CCl4) .
Environmental Impact
Despite its efficacy as a pesticide, Sodium Ferric EDTA's environmental impact must be considered. It is deemed a narrow-target pesticide, primarily affecting mollusks while posing minimal risks to birds and beneficial insects when applied correctly . However, caution is advised due to its toxicity to aquatic life.
Properties
Molecular Formula |
C10H12FeN2NaO8+2 |
---|---|
Molecular Weight |
367.05 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |
InChI Key |
UWSAIOMORQUEHN-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |
Origin of Product |
United States |
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